1,4-Di(prop-1-en-2-yl)naphthalene
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Overview
Description
1,4-Di(prop-1-en-2-yl)naphthalene is an organic compound characterized by the presence of two prop-1-en-2-yl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Di(prop-1-en-2-yl)naphthalene typically involves the allylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with prop-1-en-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,4-Di(prop-1-en-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can be performed using nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: HNO3, H2SO4, controlled temperatures.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro- and sulfonated naphthalene derivatives.
Scientific Research Applications
1,4-Di(prop-1-en-2-yl)naphthalene has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Di(prop-1-en-2-yl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1,4-Di(prop-1-en-2-yl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1,4-Di(prop-1-en-2-yl)anthracene: Contains an anthracene ring, offering different electronic properties.
Uniqueness: 1,4-Di(prop-1-en-2-yl)naphthalene is unique due to its naphthalene core, which provides distinct electronic and structural properties compared to its benzene and anthracene analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other advanced materials.
Properties
Molecular Formula |
C16H16 |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
1,4-bis(prop-1-en-2-yl)naphthalene |
InChI |
InChI=1S/C16H16/c1-11(2)13-9-10-14(12(3)4)16-8-6-5-7-15(13)16/h5-10H,1,3H2,2,4H3 |
InChI Key |
BMCRCHFDSWRJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C2=CC=CC=C21)C(=C)C |
Origin of Product |
United States |
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